molecular formula C15H14N2OS B5717387 Benzamide, 3-methyl-N-[(phenylamino)thioxomethyl]- CAS No. 56437-99-1

Benzamide, 3-methyl-N-[(phenylamino)thioxomethyl]-

Cat. No.: B5717387
CAS No.: 56437-99-1
M. Wt: 270.4 g/mol
InChI Key: VRLICESMUXZLLY-UHFFFAOYSA-N
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Description

Benzamide, 3-methyl-N-[(phenylamino)thioxomethyl]-: is an organic compound with the molecular formula C15H14N2OS. It is a derivative of benzamide, characterized by the presence of a phenylamino group and a thioxomethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 3-methyl-N-[(phenylamino)thioxomethyl]- typically involves the reaction of benzoyl chloride with phenylthiourea under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzamide, 3-methyl-N-[(phenylamino)thioxomethyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on its structural configuration .

Comparison with Similar Compounds

Uniqueness: Benzamide, 3-methyl-N-[(phenylamino)thioxomethyl]- stands out due to its unique combination of a phenylamino group and a thioxomethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-methyl-N-(phenylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-11-6-5-7-12(10-11)14(18)17-15(19)16-13-8-3-2-4-9-13/h2-10H,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLICESMUXZLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00971867
Record name 3-Methyl-N-[(phenylimino)(sulfanyl)methyl]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56437-99-1
Record name NSC131948
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131948
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methyl-N-[(phenylimino)(sulfanyl)methyl]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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